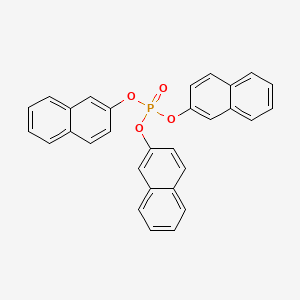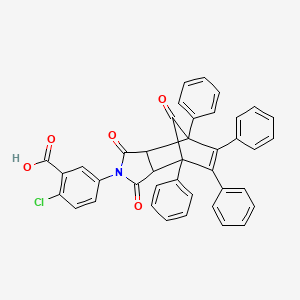![molecular formula C22H17ClN2S B11518012 4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11518012.png)
4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of three distinct aromatic rings and various functional groups, including a chlorine atom and a methylsulfanyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde, 4-(methylsulfanyl)benzaldehyde, and benzaldehyde with ammonium acetate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl isocyanide
- 4-chlorophenyl methyl sulfide
- 4-chlorophenyl isocyanate
Uniqueness
Compared to similar compounds, 4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole stands out due to its unique combination of functional groups and aromatic rings
Properties
Molecular Formula |
C22H17ClN2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C22H17ClN2S/c1-26-19-13-9-17(10-14-19)22-24-20(15-5-3-2-4-6-15)21(25-22)16-7-11-18(23)12-8-16/h2-14H,1H3,(H,24,25) |
InChI Key |
BPHFKYYSSYHSLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate](/img/structure/B11517941.png)
![4-{2-[(2E)-4-(3-fluoro-4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11517943.png)
![2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide](/img/structure/B11517949.png)
![1-Amino-9A,11A-dimethyl-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-OL](/img/structure/B11517954.png)

![N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B11517965.png)
![2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11517976.png)
![ethyl 1-chloro-4-(4-chlorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11517979.png)
![N-[(1E)-3-[(4-methylphenyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]thiophene-3-carboxamide](/img/structure/B11517985.png)
![7-(3-methoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11517992.png)
![[(4-ethylphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B11517998.png)
![3,4,5-triethoxy-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11518000.png)
